molecular formula C15H18BrN3OS B2583100 2-(azepan-1-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide CAS No. 881438-92-2

2-(azepan-1-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2583100
CAS No.: 881438-92-2
M. Wt: 368.29
InChI Key: SBVZQAJLSANKSK-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative featuring a seven-membered azepane ring linked via an acetamide bridge to a 6-bromo-substituted benzothiazole core. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The bromine atom at position 6 of the benzothiazole ring may enhance lipophilicity and influence binding interactions in biological targets, while the azepane moiety could contribute to conformational flexibility and solubility.

Properties

IUPAC Name

2-(azepan-1-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3OS/c16-11-5-6-12-13(9-11)21-15(17-12)18-14(20)10-19-7-3-1-2-4-8-19/h5-6,9H,1-4,7-8,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZQAJLSANKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(azepan-1-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H18BrN3OS
  • Molecular Weight : 368.29 g/mol
  • CAS Number : 881438-92-2

The compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors. Notably, it may influence pathways related to inflammation and cancer cell proliferation.

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit cancer cell growth by targeting specific signaling pathways. In vitro studies have demonstrated that benzothiazole derivatives possess cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Case Study : A study conducted on benzothiazole derivatives showed that modifications at the N-position significantly enhanced their anticancer activity, suggesting that the azepan moiety might also play a crucial role in enhancing bioactivity.

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Research Findings :

  • In vivo studies demonstrated that derivatives of benzothiazole exhibited significant reduction in edema in animal models.
  • Docking studies suggest that the compound binds effectively to the active site of COX enzymes, potentially blocking their activity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth
Anti-inflammatoryReduction in edema
Enzyme InhibitionCOX inhibition

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies suggest:

  • Substitution at the benzothiazole ring can significantly affect potency.
  • The azepan group contributes to solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • 6-Trifluoromethyl Substitution (BTA) :
    N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) exhibits potent CK-1δ inhibition (pIC50 = 7.8) due to its electron-withdrawing trifluoromethyl group, which enhances binding affinity. Molecular docking reveals a GlideXP score of −3.78 kcal/mol, suggesting stronger interactions compared to other analogs .
  • 6-Methoxy Substitution :
    2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide features a methoxy group, which increases electron density on the benzothiazole ring. Its crystal structure (triclinic P1 space group) shows intermolecular N–H⋯N hydrogen bonds and S⋯S interactions (3.622 Å), stabilizing the dimeric form .

Variations in the Acetamide Side Chain

  • Piperazine Derivatives :
    N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) incorporates a methylpiperazine group, synthesized via a coupling reaction with N-methylpiperazine. Its characterization includes FT-IR (1705 cm⁻¹ for C=O) and NMR data, but biological activity remains unexplored .
  • Adamantane Derivatives :
    The adamantane-substituted analog (2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) displays a gauche conformation (N–C–C–C dihedral angle ≈ −100°), with adamantane enhancing rigidity and hydrophobic interactions. This compound crystallizes with 22% yield and a melting point of 485–486 K .
  • Triazolyl-Sulfanyl Derivatives: N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 763100-17-0) includes a triazole-sulfanyl group, which may confer metabolic stability. No activity data are available .

Physicochemical Properties

Compound Substituents (Benzothiazole/Acetamide) Melting Point (°C) Key Spectral Data (IR/NMR)
6-Bromo target compound Br / Azepane Not reported Not reported
6-Methoxy-adamantane derivative OMe / Adamantane 212–213 IR: 1668 cm⁻¹ (C=O); 1H NMR: δ 1.52–1.93
BZ-IV H / Methylpiperazine 184–185 IR: 1705 cm⁻¹ (C=O); 1H NMR: δ 3.76 (s)

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